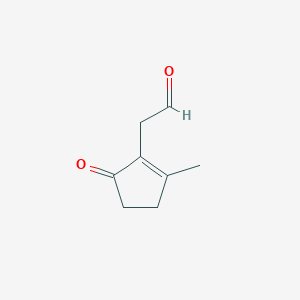
(2-Methyl-5-oxocyclopent-1-en-1-yl)acetaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Methyl-5-oxocyclopent-1-en-1-yl)acetaldehyde is an organic compound characterized by a cyclopentenone ring substituted with a methyl group and an aldehyde functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-5-oxocyclopent-1-en-1-yl)acetaldehyde can be achieved through several synthetic routes. One common method involves the Piancatelli rearrangement, which is a reaction of furylcarbinols with acids to form cyclopentenones. The reaction typically requires a Lewis acid catalyst such as zinc chloride (ZnCl2) and proceeds under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale Piancatelli rearrangement processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of robust catalysts and optimized reaction conditions is crucial for maximizing yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(2-Methyl-5-oxocyclopent-1-en-1-yl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon of the aldehyde group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: (2-Methyl-5-oxocyclopent-1-en-1-yl)acetic acid.
Reduction: (2-Methyl-5-oxocyclopent-1-en-1-yl)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(2-Methyl-5-oxocyclopent-1-en-1-yl)acetaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: Studied for its potential biological activity, including cytotoxic properties against cancer cells.
Medicine: Investigated for its potential use in drug development, particularly in designing anticancer agents.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (2-Methyl-5-oxocyclopent-1-en-1-yl)acetaldehyde involves its interaction with cellular proteins and enzymes. The compound can form covalent bonds with thiol groups in proteins through Michael addition, leading to the inhibition of protein function and induction of cellular stress . This mechanism is particularly relevant in its cytotoxic effects on cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
(2-Methyl-5-oxocyclopent-1-en-1-yl)butyrate: A structurally similar compound with a butyrate ester group instead of an aldehyde group.
(5-Methylidene-4-oxocyclopent-2-en-1-yl)acetate: Another related compound with a similar cyclopentenone core but different substituents.
Uniqueness
(2-Methyl-5-oxocyclopent-1-en-1-yl)acetaldehyde is unique due to its aldehyde functional group, which imparts distinct reactivity and potential for diverse chemical transformations. Its ability to undergo various oxidation, reduction, and substitution reactions makes it a versatile intermediate in organic synthesis.
Propiedades
Número CAS |
58282-77-2 |
|---|---|
Fórmula molecular |
C8H10O2 |
Peso molecular |
138.16 g/mol |
Nombre IUPAC |
2-(2-methyl-5-oxocyclopenten-1-yl)acetaldehyde |
InChI |
InChI=1S/C8H10O2/c1-6-2-3-8(10)7(6)4-5-9/h5H,2-4H2,1H3 |
Clave InChI |
HIYMZAOJPYQVAQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)CC1)CC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



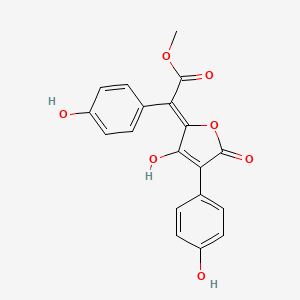

![8-Methyl-7-phenyl-2,3-dihydropyrido[3,4-d]pyridazine-1,4-dione](/img/structure/B14628399.png)
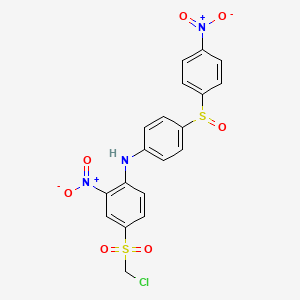
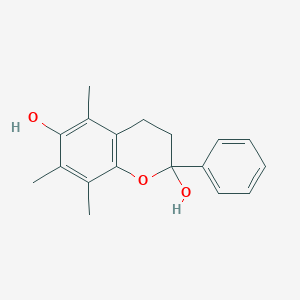
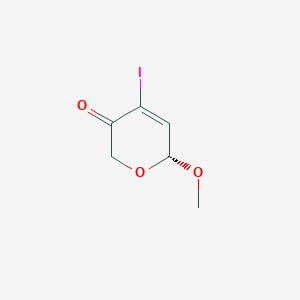
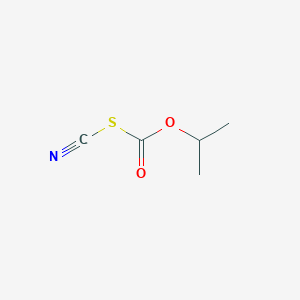

![2,7-Naphthalenedisulfonic acid, 4-amino-3-[[4-[[[4-[(8-amino-1-hydroxy-5-sulfo-2-naphthalenyl)azo]phenyl]amino]carbonyl]phenyl]azo]-5-hydroxy-6-(phenylazo)-](/img/structure/B14628471.png)

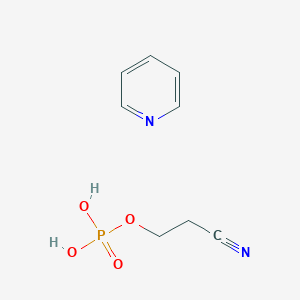

![Cyclopenta[b]thiopyran, 2,5,6,7-tetrahydro-2,4-diphenyl-](/img/structure/B14628481.png)
